molecular formula C8H8N2S2 B3050994 1,3-Benzenedicarbothioamide CAS No. 3030-54-4

1,3-Benzenedicarbothioamide

Cat. No.: B3050994
CAS No.: 3030-54-4
M. Wt: 196.3 g/mol
InChI Key: DJOXZAYSEDLTGM-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbothioamide is an organic compound with the molecular formula C₈H₈N₂S₂ It is a derivative of benzene, where two amide groups are substituted with thioamide groups at the 1 and 3 positions

Safety and Hazards

The safety data sheet for 1,3-Benzenedicarbothioamide indicates that it includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarbothioamide can be synthesized through the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonamides.

    Reduction: Amines.

    Substitution: Various substituted thioamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,3-benzenedicarbothioamide involves its interaction with various molecular targets. The thioamide groups can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenedicarboxamide: Similar structure but with amide groups instead of thioamide groups.

    1,3-Benzenedicarboxylic acid: Parent compound with carboxylic acid groups.

    1,3-Benzenedicarbothioic acid: Similar structure with thioic acid groups.

Uniqueness

1,3-Benzenedicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical and biological properties. The thioamide groups enhance its ability to form strong hydrogen bonds and coordinate with metal ions, making it a valuable compound in various applications .

Properties

IUPAC Name

benzene-1,3-dicarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOXZAYSEDLTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=S)N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397826
Record name 1,3-Benzenedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-54-4
Record name NSC94790
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94790
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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